molecular formula C18H15N3O2 B336747 3-hydroxy-N'-[(1E)-1-(pyridin-2-yl)ethylidene]naphthalene-2-carbohydrazide

3-hydroxy-N'-[(1E)-1-(pyridin-2-yl)ethylidene]naphthalene-2-carbohydrazide

Cat. No.: B336747
M. Wt: 305.3 g/mol
InChI Key: ZOXYYSWRPSXYFE-UDWIEESQSA-N
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Description

3-hydroxy-N'-[(1E)-1-(pyridin-2-yl)ethylidene]naphthalene-2-carbohydrazide is a hydrazone compound known for its interesting biological activities and coordination capabilities. Hydrazone compounds are typically synthesized by the reaction of aldehydes with hydrazines, resulting in high yields and purity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N'-[(1E)-1-(pyridin-2-yl)ethylidene]naphthalene-2-carbohydrazide involves the reaction of 3-hydroxy-2-naphthoic acid hydrazide with 2-pyridinecarboxaldehyde. The reaction is typically carried out in an ethanol solution under reflux conditions for several hours. The resulting product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N'-[(1E)-1-(pyridin-2-yl)ethylidene]naphthalene-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-hydroxy-N'-[(1E)-1-(pyridin-2-yl)ethylidene]naphthalene-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s hydrazone group plays a crucial role in its reactivity and coordination properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-N'-[(1E)-1-(pyridin-2-yl)ethylidene]naphthalene-2-carbohydrazide is unique due to its specific structure, which allows it to form stable metal complexes and exhibit significant biological activities. Its combination of a naphthalene ring, pyridine ring, and hydrazone group contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

3-hydroxy-N-[(E)-1-pyridin-2-ylethylideneamino]naphthalene-2-carboxamide

InChI

InChI=1S/C18H15N3O2/c1-12(16-8-4-5-9-19-16)20-21-18(23)15-10-13-6-2-3-7-14(13)11-17(15)22/h2-11,22H,1H3,(H,21,23)/b20-12+

InChI Key

ZOXYYSWRPSXYFE-UDWIEESQSA-N

SMILES

CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=CC=CC=N3

Isomeric SMILES

C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=CC=CC=N3

Canonical SMILES

CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=CC=CC=N3

Origin of Product

United States

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